4,5-Thiazoledicarboxaldehyde
Overview
Description
4,5-Thiazoledicarboxaldehyde is a heterocyclic compound containing a five-membered ring with sulfur and nitrogen atoms
Mechanism of Action
Target of Action
Thiazole-based compounds, such as thiazolo[4,5-b]pyridines, have been reported to interact with a wide range of receptor targets . They are also biologically relevant purine bioisosteres .
Mode of Action
Thiazole-based compounds are known for their multifaceted pharmacological effects and therapeutic applications . The appearance of qualitatively new properties of the annulated molecules, increasing possibilities for pharmacophore group alteration in different positions, as well as their ability to interact with a wider range of receptor targets may become the factors of crucial importance .
Biochemical Pathways
Thiazolo[4,5-b]pyridines, a class of compounds related to 4,5-thiazoledicarboxaldehyde, have been reported to possess a broad spectrum of pharmacological activities . This suggests that they may interact with multiple biochemical pathways.
Result of Action
Thiazolo[4,5-b]pyridines, a class of compounds related to this compound, have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Biochemical Analysis
Biochemical Properties
4,5-Thiazoledicarboxaldehyde plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as catalase and bovine serum albumin. The binding constants of this compound with these proteins indicate a significant interaction, which can lead to structural changes in the enzymes and modulation of their activity . These interactions are essential for understanding the compound’s potential therapeutic applications and its role in cellular protection against oxidative stress.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, treatment with this compound can enhance catalase activity, thereby reducing oxidative stress in cells . This compound also affects the proliferation of certain cell lines, such as A549 cells, by mitigating oxidative stress-induced apoptosis . These cellular effects highlight the potential of this compound in therapeutic applications, particularly in conditions characterized by oxidative stress.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to enzymes like catalase, enhancing their activity by increasing substrate availability . This interaction is characterized by a high binding constant, indicating a strong affinity between the compound and the enzyme. Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins, thereby altering cellular responses to oxidative stress.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical factors in its biochemical analysis. In laboratory settings, the compound has been observed to maintain its stability under controlled conditions, allowing for consistent experimental results. Long-term studies indicate that this compound may undergo degradation, leading to changes in its efficacy and cellular effects . Understanding these temporal effects is essential for optimizing its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance enzyme activity and reduce oxidative stress without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and neurotoxicity . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. It has been shown to influence metabolic flux and metabolite levels, particularly in pathways related to oxidative stress and energy production . The compound’s interactions with enzymes such as catalase and other antioxidant proteins highlight its role in modulating cellular redox states and protecting against oxidative damage.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects . Understanding the transport mechanisms is essential for optimizing the delivery and efficacy of this compound in therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to particular cellular compartments, such as mitochondria and nuclei, through targeting signals and post-translational modifications . This localization allows this compound to interact with key biomolecules and exert its effects on cellular processes, including gene expression and enzyme activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,5-Thiazoledicarboxaldehyde can be synthesized from 4,5-thiazoledicarbonitrile. The process involves the hydrolysis of the nitrile groups to form the corresponding aldehyde groups . Another method involves the reaction of 2,4-thiazolidinedione with dimethylformamide and phosphorus oxychloride at elevated temperatures .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 4,5-Thiazoledicarboxaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles such as amines and thiols are used under mild to moderate conditions.
Major Products Formed:
Oxidation: 4,5-Thiazoledicarboxylic acid.
Reduction: 4,5-Thiazoledicarbinol.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
4,5-Thiazoledicarboxaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a building block for biologically active molecules, including potential drug candidates.
Medicine: Research is ongoing to explore its potential as an antimicrobial, antifungal, and anticancer agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- Thiazole-4-carboxaldehyde
- Thiazole-5-carboxaldehyde
- Thiazolidinedione
Comparison: 4,5-Thiazoledicarboxaldehyde is unique due to the presence of two aldehyde groups, which provide additional reactive sites compared to similar compounds like thiazole-4-carboxaldehyde and thiazole-5-carboxaldehyde . This makes it more versatile in synthetic applications and potentially more effective in biological activities.
Properties
IUPAC Name |
1,3-thiazole-4,5-dicarbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NO2S/c7-1-4-5(2-8)9-3-6-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHZLTKQOBJPLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(S1)C=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.